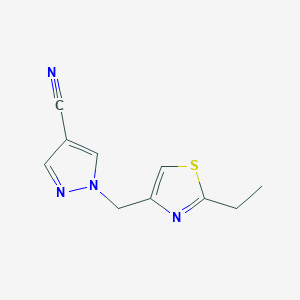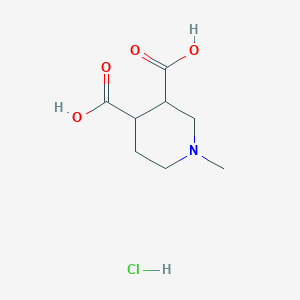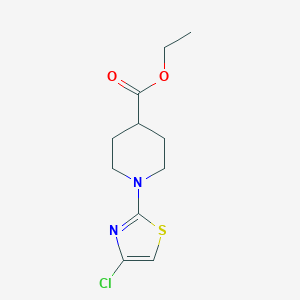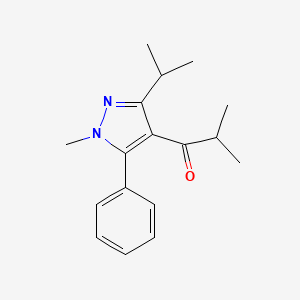
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dicyclopropyl groups and an imidazole ring with a carboxylic acid functional group
Vorbereitungsmethoden
The synthesis of 1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the dicyclopropyl groups. The imidazole ring is then synthesized and attached to the pyrimidine ring. The final step involves the introduction of the carboxylic acid group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or imidazole rings are replaced by other groups.
Hydrolysis: The carboxylic acid group can undergo hydrolysis in the presence of strong acids or bases.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved depend on the specific target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid: This compound has a pyrazole ring instead of an imidazole ring, which may result in different chemical and biological properties.
1-(2,6-Dicyclopropylpyrimidin-4-yl)-piperidin-4-ylamine:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H14N4O2 |
|---|---|
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
1-(2,6-dicyclopropylpyrimidin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C14H14N4O2/c19-14(20)11-6-18(7-15-11)12-5-10(8-1-2-8)16-13(17-12)9-3-4-9/h5-9H,1-4H2,(H,19,20) |
InChI-Schlüssel |
YZIOPIVFIWBXCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=NC(=N2)C3CC3)N4C=C(N=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B11777501.png)






![2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B11777536.png)


![rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B11777548.png)



